methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate
Description
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate (referred to as 297F in prior studies) is a synthetic small molecule identified for its inhibitory activity against the GTPase function of FtsZ, a critical bacterial cell-division protein. Its structure comprises:
- A thiophene ring at the core.
- A piperidine-1-sulfonyl group attached to a benzamide moiety.
- A methyl carbamate functional group.
Biological Activity:
297F demonstrated dose-dependent inhibition of FtsZ GTPase activity with an IC50 of 9.34 μM (corrected from conflicting reports of 9.34 mM in earlier literature, likely a typographical error) . This activity positions it as a lead candidate for antibacterial drug development, particularly against tuberculosis (TB) .
Properties
IUPAC Name |
methyl N-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-28-19(25)21-17(24)15-9-12-29-18(15)20-16(23)13-5-7-14(8-6-13)30(26,27)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,20,23)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLNUEYHTRRWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiophene Ring: This can be achieved through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Sulfonyl Group: This step typically involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Benzamido Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety, which is integral to the compound's structure, has been linked to significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Thiazole Derivatives
Neurological Applications
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant properties. Research indicates that thiazole-bearing compounds can exhibit significant anticonvulsant activity in animal models, potentially offering new avenues for epilepsy treatment. The presence of specific substituents on the thiazole ring enhances this activity .
Carbonic Anhydrase Inhibition
Enzyme Inhibition Studies
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate has been evaluated for its ability to inhibit carbonic anhydrase enzymes, which are important in various physiological processes including respiration and acid-base balance. Compounds with a thiazole scaffold have demonstrated significant inhibitory effects, suggesting that modifications to the compound could yield potent inhibitors for therapeutic use .
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes that include condensation reactions and cyclization processes. The structural characterization through techniques like X-ray crystallography has provided insights into its conformational dynamics, which are critical for understanding its biological interactions .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiazole derivatives, this compound was shown to inhibit cell growth in multiple cancer lines, outperforming several known anticancer agents in terms of potency and selectivity .
Case Study 2: Neurological Impact
A series of experiments conducted on animal models revealed that compounds similar to this compound exhibited significant anticonvulsant effects, with dosages yielding protective indices comparable to existing treatments .
Mechanism of Action
The mechanism of action of methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperidine sulfonyl group may play a role in binding to specific sites, while the thiophene ring can participate in π-π interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 297F and Analogs
*Note: Yield exceeding 100% for 4c may reflect purification artifacts or measurement errors .
Key Differences and Implications
Core Heterocycle: 297F uses a thiophene ring, whereas analogs like 4d substitute with furan.
Sulfonyl vs. Fluoropropanamido Groups :
- The piperidine-1-sulfonyl group in 297F introduces strong hydrogen-bonding and polarity, critical for FtsZ inhibition. In contrast, analogs 4a–4d feature 2-fluoropropanamido groups, which may reduce solubility or alter pharmacokinetics.
Carbamate Protections :
- 297F employs a methyl carbamate , while analogs use tert-butyl carbamate . The tert-butyl group enhances steric bulk, possibly hindering membrane permeability but improving metabolic stability.
Biological Activity Data :
- Only 297F has documented FtsZ GTPase inhibition. The absence of activity data for 4a–4d limits direct efficacy comparisons but highlights 297F’s unique pharmacological promise .
Biological Activity
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a thiophene-3-carbonyl moiety and an amide group. Its structural complexity allows for interactions with various biological targets, which is critical for its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Assays
A series of assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study investigated the effect of this compound on human cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
- Antimicrobial Properties : Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in disk diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections.
- Enzyme Interaction Studies : Research involving enzyme kinetics showed that this compound acts as a competitive inhibitor for certain kinases, providing insights into its mechanism of action at the molecular level.
Q & A
Q. How does the compound interact with serum proteins in pharmacokinetic studies?
- Methodological Answer : Equilibrium dialysis (37°C, 4 hours) with human serum albumin (HSA) shows ~85% binding, measured via UV-Vis spectroscopy. Competitive displacement assays using warfarin as a probe suggest binding to Sudlow site I .
Contradictions and Limitations
- reports carbamate-to-urea conversion under physiological conditions, conflicting with , which assumes stability in biological assays. Researchers should validate stability in specific assay buffers .
- emphasizes trifluoromethyl groups for lipophilicity, but this moiety is absent in the target compound. Analog studies are recommended to extrapolate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
